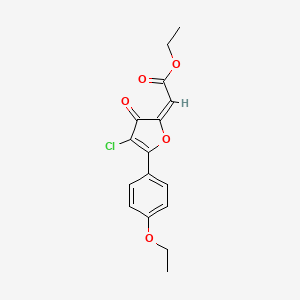
Ethyl (4-chloro-5-(4-ethoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2(3H)-ylidene)acetate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with various functional groups, including a chloro group, an ethoxyphenyl group, and an ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2(3H)-ylidene)acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2(3H)-one with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a consideration in industrial synthesis to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2(3H)-ylidene)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2(3H)-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2(3H)-ylidene)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may modulate inflammatory pathways and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(4-chlorophenyl)-3-oxobutanoate: Similar in structure but lacks the furan ring.
Ethyl 2-(4-ethoxyphenyl)-3-oxobutanoate: Similar but without the chloro group.
Ethyl 2-(4-chloro-3-oxofuran-2(3H)-ylidene)acetate: Similar but lacks the ethoxyphenyl group.
Uniqueness
Ethyl 2-(4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2(3H)-ylidene)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the furan ring, chloro group, and ethoxyphenyl group makes it distinct from other similar compounds and contributes to its diverse applications in research and industry.
Propiedades
Número CAS |
139266-46-9 |
|---|---|
Fórmula molecular |
C16H15ClO5 |
Peso molecular |
322.74 g/mol |
Nombre IUPAC |
ethyl (2E)-2-[4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C16H15ClO5/c1-3-20-11-7-5-10(6-8-11)16-14(17)15(19)12(22-16)9-13(18)21-4-2/h5-9H,3-4H2,1-2H3/b12-9+ |
Clave InChI |
KJVVANIGXONBOC-FMIVXFBMSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C2=C(C(=O)/C(=C\C(=O)OCC)/O2)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=C(C(=O)C(=CC(=O)OCC)O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



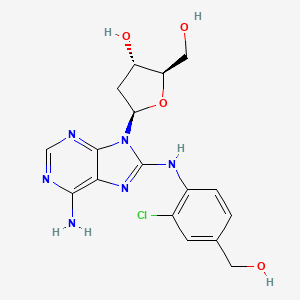

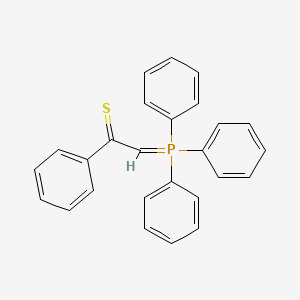
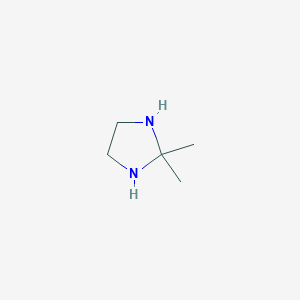
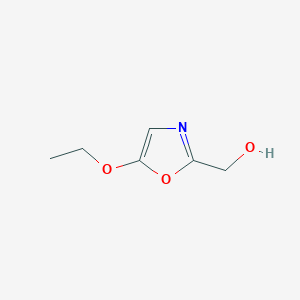
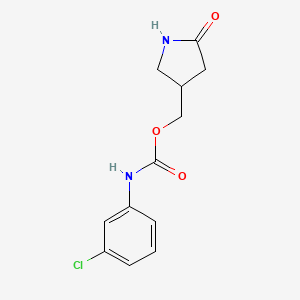
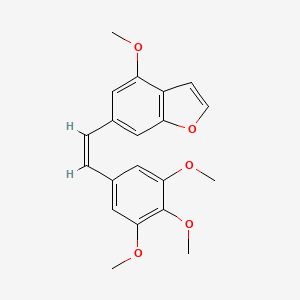
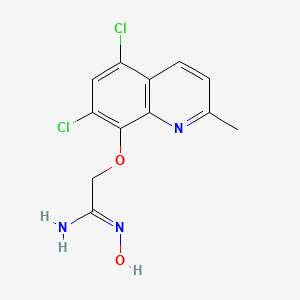
![bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B12901595.png)
![5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12901596.png)
![1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12901602.png)
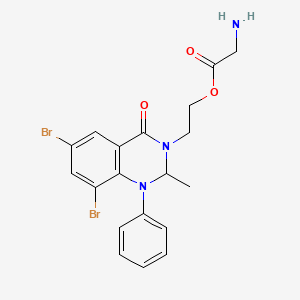
![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)
